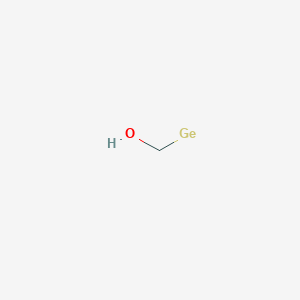
Germylcarbinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Germylcarbinol can be synthesized through several methods. One common approach involves the reaction of germanium tetrachloride (GeCl4) with methanol (CH3OH) in the presence of a reducing agent such as lithium aluminum hydride (LiAlH4). The reaction proceeds as follows:
GeCl4+4CH3OH→GeH3CH2OH+3HCl
Industrial Production Methods: Industrial production of this compound typically involves the same synthetic route but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of advanced purification techniques, such as distillation and recrystallization, is common to obtain this compound suitable for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions: Germylcarbinol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form germylformic acid (GeH3COOH) using oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reduction of this compound can yield germylmethane (GeH3CH3) when treated with strong reducing agents.
Substitution: this compound can participate in substitution reactions where the hydroxyl group is replaced by other functional groups, such as halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Hydrochloric acid (HCl) or other halogenating agents.
Major Products Formed:
Oxidation: Germylformic acid (GeH3COOH)
Reduction: Germylmethane (GeH3CH3)
Substitution: Germylchloride (GeH3CH2Cl) or germylamine (GeH3CH2NH2)
Aplicaciones Científicas De Investigación
Germylcarbinol has found applications in various scientific research fields:
Chemistry: Used as a precursor for the synthesis of other organogermanium compounds.
Biology: Investigated for its potential biological activity and as a component in bioinorganic chemistry.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and immunomodulatory effects.
Industry: Utilized in the production of germanium-based materials and semiconductors.
Mecanismo De Acción
The mechanism of action of germylcarbinol involves its interaction with biological molecules and cellular pathways. The hydroxymethyl group allows this compound to form hydrogen bonds with various biomolecules, potentially affecting their structure and function. The germanium atom can also participate in redox reactions, influencing cellular oxidative stress and signaling pathways.
Comparación Con Compuestos Similares
Trimethylgermane (Ge(CH3)3): Similar in structure but lacks the hydroxyl group.
Germylmethane (GeH3CH3): A reduced form of germylcarbinol.
Germylformic acid (GeH3COOH): An oxidized form of this compound.
Uniqueness: this compound is unique due to the presence of both a germanium atom and a hydroxymethyl group, which imparts distinct chemical reactivity and potential biological activity. This combination makes it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
CH3GeO |
|---|---|
Peso molecular |
103.66 g/mol |
InChI |
InChI=1S/CH3GeO/c2-1-3/h3H,1H2 |
Clave InChI |
ZVVQMTSANOSOJB-UHFFFAOYSA-N |
SMILES canónico |
C(O)[Ge] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


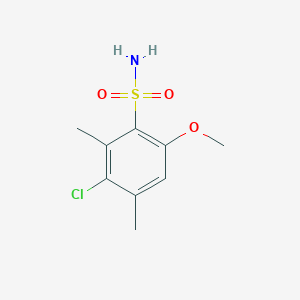
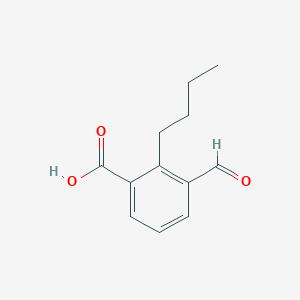
![N,N,N',N'-Tetraethyl-1-[(trimethylsilyl)phosphanylidene]methanediamine](/img/structure/B14399123.png)

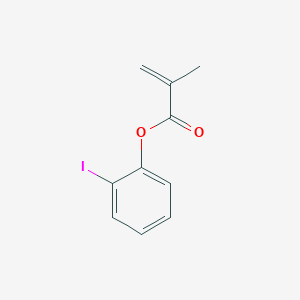
![4-[2-(Heptadec-1-en-1-yl)-4,5-dihydro-1H-imidazol-1-yl]butan-1-ol](/img/structure/B14399140.png)


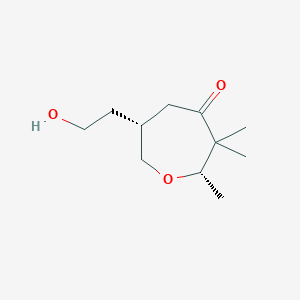
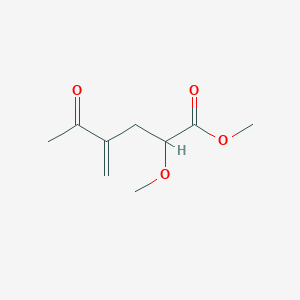

![1,1,1-Trichloro-3-[(prop-2-yn-1-yl)oxy]propan-2-ol](/img/structure/B14399196.png)
![2-(Piperidin-1-yl)-4,5,6,7,8,9-hexahydrocyclohepta[d][1,3]thiazine](/img/structure/B14399198.png)
![3-[4-(2-Nitrobenzamido)piperidin-1-yl]propyl methanesulfonate](/img/structure/B14399201.png)
